Hemanthidine

描述

属性

CAS 编号 |

466-73-9 |

|---|---|

分子式 |

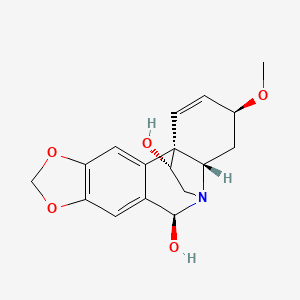

C17H19NO5 |

分子量 |

317.34 g/mol |

IUPAC 名称 |

(1S,11S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol |

InChI |

InChI=1S/C17H19NO5/c1-21-9-2-3-17-11-6-13-12(22-8-23-13)5-10(11)16(20)18(7-15(17)19)14(17)4-9/h2-3,5-6,9,14-16,19-20H,4,7-8H2,1H3/t9-,14+,15+,16+,17+/m1/s1 |

InChI 键 |

ZSTPNQLNQBRLQF-UAQFGPKRSA-N |

SMILES |

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |

手性 SMILES |

CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2[C@H](C4=CC5=C(C=C34)OCO5)O)O |

规范 SMILES |

COC1CC2C3(C=C1)C(CN2C(C4=CC5=C(C=C34)OCO5)O)O |

同义词 |

haemanthidine hemanthidine |

产品来源 |

United States |

科学研究应用

Hemanthidine is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by comprehensive data and case studies.

Anticancer Properties

This compound has shown potential in inhibiting the growth of various cancer cell lines. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including mitochondrial and receptor-mediated mechanisms.

Case Study: Inhibition of Tumor Growth

- Study Design : A series of in vitro experiments were conducted on human breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549).

- Findings : this compound treatment resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The compound was observed to upregulate pro-apoptotic factors such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to enhanced apoptotic signaling pathways .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Case Study: Inhibition of Cytokine Production

- Study Design : An experimental model using lipopolysaccharide-stimulated macrophages was employed to assess the anti-inflammatory effects.

- Findings : this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in treating conditions characterized by excessive inflammation .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases.

Case Study: Neuroprotection in Cellular Models

- Study Design : Neuronal cell lines were treated with this compound under oxidative stress conditions.

- Findings : The compound exhibited a protective effect against oxidative damage, reducing markers of neuronal injury and apoptosis. This suggests potential applications in conditions like Alzheimer's disease .

Table 1: Summary of this compound's Biological Activities

| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | Induction of apoptosis via Bax/Bcl-2 ratio |

| Anti-inflammatory | Macrophages | N/A | Inhibition of TNF-α and IL-6 production |

| Neuroprotective | Neuronal Cell Lines | N/A | Reduction of oxidative stress markers |

Table 2: Comparison of this compound with Other Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Compound A | Moderate | No | Limited |

| Compound B | High | Moderate | Yes |

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Hemanthidine purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for assessing purity and confirming structural identity. Mass spectrometry (MS) further validates molecular weight. For reproducibility, ensure calibration with certified reference materials and document solvent systems (e.g., gradients for HPLC) in detail. Cross-validate results with independent labs to minimize technical variability .

Q. Which in vitro models are most suitable for initial screening of this compound’s cytotoxic effects?

- Methodological Answer : Use established cancer cell lines (e.g., HeLa, MCF-7) with standardized cytotoxicity assays such as MTT or Annexin V/PI staining. Include dose-response curves (e.g., 0.1–100 µM) and negative controls (e.g., untreated cells). Validate findings across multiple cell lines to assess tissue-specific effects. Document culture conditions (e.g., media, passage number) to ensure replicability .

Q. How can researchers verify this compound’s stability under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels. Use HPLC to monitor degradation products over time (e.g., 0, 7, 30 days). Report storage buffers (e.g., DMSO, PBS) and aliquot sizes to guide long-term usage .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., assay type, exposure duration). Replicate experiments using harmonized protocols across labs, including identical cell densities and incubation times. Apply multivariate regression to isolate factors influencing variability (e.g., batch purity, solvent choice) .

Q. How should researchers design experiments to investigate this compound’s synergism with other anticancer agents?

- Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) with fixed-ratio dosing. Test sequential vs. concurrent administration in 2D/3D cell cultures. Include isobolograms to quantify synergistic effects. Validate in vivo using xenograft models with pharmacokinetic monitoring to ensure therapeutic window overlap .

Q. What analytical approaches are effective in identifying off-target interactions of this compound?

- Methodological Answer : Employ chemoproteomics (e.g., affinity-based pull-down assays with biotinylated this compound) coupled with LC-MS/MS. Use CRISPR-Cas9 knockout libraries to screen for resistance-associated genes. Cross-reference results with public databases (e.g., ChEMBL) to prioritize high-confidence targets .

Data Analysis and Reproducibility

Q. How can batch-to-batch variability in this compound synthesis impact pharmacological data, and how can this be mitigated?

- Methodological Answer : Variability in salt content or impurities (e.g., residual solvents) can alter solubility and bioactivity. Request third-party quantification of peptide content and residual trifluoroacetic acid (TFA) for each batch. Normalize dosing based on active compound mass rather than total weight. Include batch numbers in publications for traceability .

Q. What statistical methods are recommended for analyzing time-dependent cytotoxic effects of this compound?

- Methodological Answer : Use longitudinal mixed-effects models to account for repeated measurements. Apply Kaplan-Meier survival analysis for clonogenic assays. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction). Share raw data in repositories like Figshare to enable reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。